1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- is a complex organic compound with the molecular formula C18H30O4 It is known for its unique structure, which includes a naphthalene ring system and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- involves several steps. One common method includes the acetylation of 1-Naphthaleneacetic acid, followed by a series of reduction and cyclization reactions to introduce the decahydro and tetramethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Shares the naphthalene ring system but lacks the acetyloxy and decahydro groups.
2-(Acetyloxy)decahydro-2,5,5,8a-tetramethyl-1-naphthaleneacetic acid: Similar structure but different stereochemistry.
Uniqueness
1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- is unique due to its specific stereochemistry and combination of functional groups.
Properties
CAS No. |
31207-65-5 |
---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C18H30O4/c1-12(19)22-18(5)10-7-13-16(2,3)8-6-9-17(13,4)14(18)11-15(20)21/h13-14H,6-11H2,1-5H3,(H,20,21) |
InChI Key |
XWPRKOUKBYLKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC2C(CCCC2(C1CC(=O)O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.